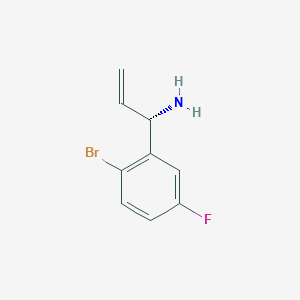

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

Description

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine (CAS: 1213006-05-3) is a chiral amine derivative featuring a bromo- and fluoro-substituted phenyl ring attached to a propenylamine backbone. Its molecular formula is C₉H₈BrFN, with a molecular weight of 230.08 g/mol . The compound is distinguished by its stereospecific (S)-configuration at the chiral center, which may influence its biological activity and chemical reactivity.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m0/s1 |

InChI Key |

DTPFZNXMTXNKDN-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=C(C=CC(=C1)F)Br)N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:

Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.

Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine moiety is then attached to the substituted phenyl ring through a series of reactions, which may include amination and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the double bond or the amine group.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane or amine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the use of specific reagents and conditions to achieve high yields and purity. The compound can be synthesized through methods such as:

- Alkylation : Utilizing bromo and fluoro substituents to enhance biological activity.

- Amine Coupling : Employing coupling reactions to introduce the amine functional group.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight.

- Infrared Spectroscopy (IR) : To identify functional groups.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound. For instance, a study utilized molecular docking analysis to predict the compound's binding affinity to bacterial targets such as DNA gyrase and dihydrofolate reductase. The findings indicated that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antibiotic agent .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, which were evaluated using assays like MTT and flow cytometry .

Drug Development

This compound is being investigated for its potential role in drug development due to its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Computational models have been employed to assess its pharmacokinetic properties, indicating good absorption and low toxicity profiles .

Neurological Studies

The compound's structural features suggest possible applications in neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression or anxiety .

Case Study 1: Antibacterial Activity

A recent investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Effects

In another study evaluating the anticancer effects of the compound on Hep-G2 liver cancer cells, results showed a dose-dependent decrease in cell viability with an IC50 value of 30 µM after 48 hours of treatment. This suggests that this compound could be a promising candidate for further research in cancer therapeutics .

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

(2S)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS: 1336782-12-7)

This compound shares a brominated phenyl ring and a chiral amine group but differs in substituent positions and identity. The bromine atom is at the 3-position (vs. 2-position in the target compound), and a trifluoromethyl (-CF₃) group replaces the fluorine atom at the 5-position. These changes increase the molecular weight to 282.10 g/mol (vs. 230.08) and likely enhance lipophilicity due to the electron-withdrawing -CF₃ group. Such modifications could alter receptor binding affinity in pharmacological contexts .

| Property | (S)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine | (2S)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine |

|---|---|---|

| Molecular Formula | C₉H₈BrFN | C₁₀H₁₁BrF₃N |

| Molecular Weight | 230.08 g/mol | 282.10 g/mol |

| Substituents | 2-Bromo, 5-fluoro | 3-Bromo, 5-trifluoromethyl |

| Backbone Structure | Prop-2-en-1-amine | Propan-2-amine |

Functional Group Variations: Thiourea Derivatives

1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea (Compound 6a)

This structurally related compound () retains the 2-bromo-5-fluorophenyl group but replaces the propenylamine with a thiourea moiety linked to a pyrazole-carbonyl group. Key differences include:

- Reactivity : The thiourea group (C=S) introduces hydrogen-bonding capacity, contrasting with the primary amine’s nucleophilic properties.

- Spectroscopic Data : The compound exhibits distinct NMR signals (e.g., δ 12.65 ppm for thiourea N-H) and IR absorption at 1159.2 cm⁻¹ (C=S stretch), absent in the target amine .

- Applications : Thiourea derivatives are often explored as enzyme inhibitors or antimicrobial agents, whereas propenylamines may serve as precursors for psychoactive substances (see §2.4).

Polymeric Analogues: Prop-2-en-1-amine in Macromolecules

The hydrochloride of prop-2-en-1-amine polymer with 1-chloro-2,3-epoxypropane () demonstrates how the propenylamine unit can be incorporated into polymers. Such polymers are used clinically (e.g., sevelamer hydrochloride for hyperphosphatemia), highlighting the versatility of the propenylamine motif in diverse applications .

Pharmacological and Regulatory Context

N-allyl-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine (5-MeO-DALT), a tryptamine derivative with a propenylamine side chain, is classified as a controlled substance in some jurisdictions ().

Research Implications and Gaps

- Synthetic Utility : The target compound’s propenylamine backbone and halogen substituents make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate more complex derivatives.

- Biological Activity: No direct data on the target compound’s pharmacology are available. Comparative studies with analogues (e.g., thiourea derivatives) could elucidate structure-activity relationships.

- Analytical Challenges : The absence of reported melting points, solubility, or spectral data for the target compound limits practical application insights.

Biological Activity

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine, a compound characterized by its unique structural features, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical properties, potentially influencing its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN |

| Molecular Weight | 230.08 g/mol |

| Density | 1.450 ± 0.06 g/cm³ |

| Boiling Point | 277.4 ± 35.0 °C |

| pKa | 7.74 ± 0.10 |

Enzyme Interaction

Research indicates that this compound may interact with various enzymes and receptors, enhancing binding affinity due to the presence of halogen atoms. Studies have shown that compounds with similar structures exhibit significant interactions with biological targets, which may lead to therapeutic applications.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds have revealed promising results. For instance, a study on structurally similar α,β-unsaturated carbonyl compounds demonstrated their ability to inhibit bacterial growth, suggesting that this compound could possess similar activities . The compound's mechanism may involve inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and synthesis .

Anticancer Potential

A notable case study involved the evaluation of related compounds for anticancer activity. In vitro studies showed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma cells . The structure–activity relationship (SAR) analysis indicated that the presence of electronegative groups like bromine and fluorine is crucial for enhancing anticancer efficacy.

Neuroprotective Effects

Another area of investigation focused on the neuroprotective effects of compounds similar to this compound. Research has suggested that such compounds might exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems or inhibiting oxidative stress pathways .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

Q & A

Q. How can researchers address reproducibility challenges in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.